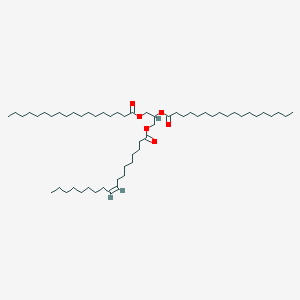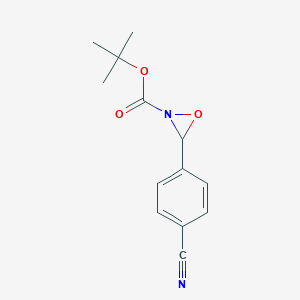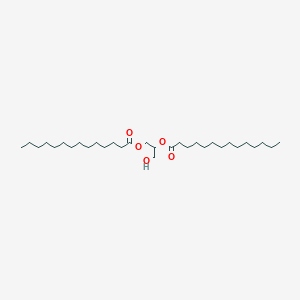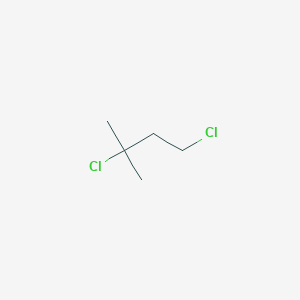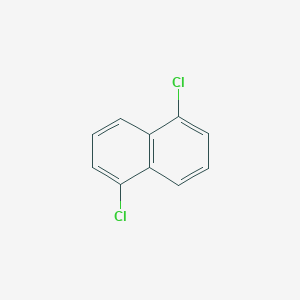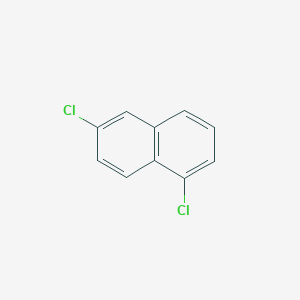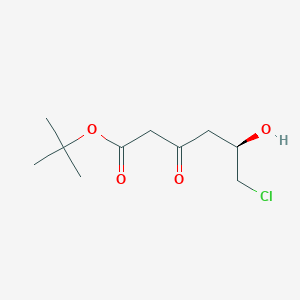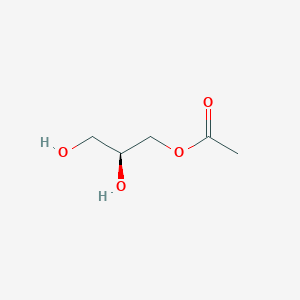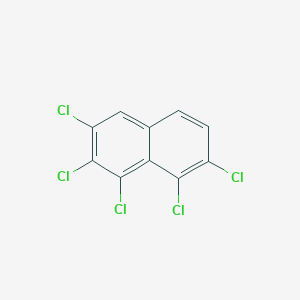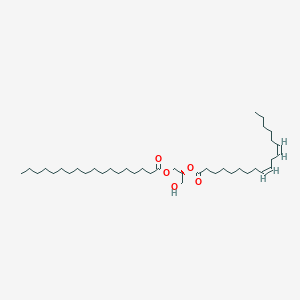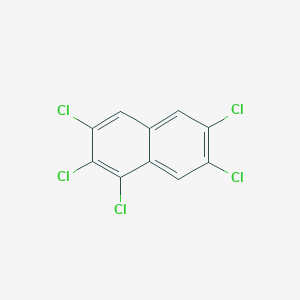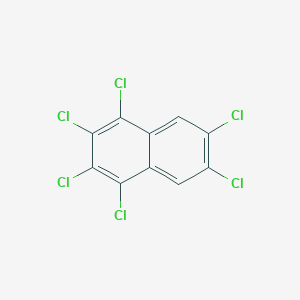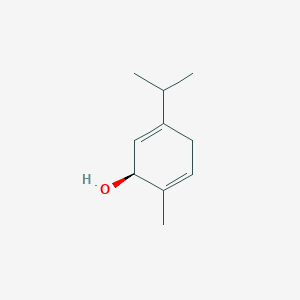
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol, commonly known as β-ionone, is a natural fragrance compound found in various fruits and flowers. It is a member of the terpenoid family and is widely used in the fragrance industry due to its pleasant aroma. Apart from its use in the fragrance industry, β-ionone has also been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of β-ionone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. It has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell death and survival. β-ionone has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
β-ionone has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, β-ionone has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using β-ionone in lab experiments is its low toxicity. It has been found to be relatively safe and non-toxic, making it a good candidate for in vitro and in vivo studies. However, one of the limitations of using β-ionone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of β-ionone. One potential area of research is the development of β-ionone-based cancer therapies. Another potential area of research is the study of the neuroprotective effects of β-ionone, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of novel methods for synthesizing β-ionone could lead to new applications for this compound in various scientific fields.
Méthodes De Synthèse
β-ionone can be synthesized through various methods, including the oxidation of β-carotene, the isomerization of α-ionone, and the cyclization of geraniol. The most commonly used method for synthesizing β-ionone is the cyclization of geraniol. This method involves the use of a strong acid catalyst, such as sulfuric acid, to catalyze the cyclization of geraniol to form β-ionone.
Applications De Recherche Scientifique
β-ionone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and pharmacology. It has been found to possess anti-cancer properties, which make it a potential candidate for cancer therapy. Studies have shown that β-ionone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Propriétés
Numéro CAS |
119439-20-2 |
|---|---|
Nom du produit |
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S)-2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3/t10-/m0/s1 |
Clé InChI |
ZDZKIUYTORHFPQ-JTQLQIEISA-N |
SMILES isomérique |
CC1=CCC(=C[C@@H]1O)C(C)C |
SMILES |
CC1=CCC(=CC1O)C(C)C |
SMILES canonique |
CC1=CCC(=CC1O)C(C)C |
Synonymes |
2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



